ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate
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Overview
Description
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for developing new drugs with antifungal, antibacterial, or anticancer properties.
Agriculture: As a potential pesticide or herbicide due to its biological activity.
Materials Science: As a building block for synthesizing advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to elicit a biological response.
Pathways: Affecting cellular pathways involved in growth, metabolism, or apoptosis.
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent.
Rufinamide: An anticonvulsant.
Voriconazole: Another antifungal agent.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl group and the triazole ring, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
1520948-67-7 |
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Molecular Formula |
C12H12FN3O3 |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C12H12FN3O3/c1-2-19-11(17)9(10-14-12(18)16-15-10)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3,(H2,14,15,16,18) |
InChI Key |
MFZIVDWLHCPFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)C2=NNC(=O)N2 |
Origin of Product |
United States |
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